Here are some specific scientific research applications of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole:
This compound can be used to create chiral 1,2-oxazines, which are important heterocyclic compounds with diverse applications in medicinal chemistry and materials science. (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole catalyzes an intramolecular Wittig reaction between achiral ketones, leading to the formation of enantioenriched 1,2-oxazines. []
This organocatalyst can promote the addition of aliphatic aldehydes to β-nitrostyrene in a diastereoselective manner. Michael additions are a fundamental reaction in organic synthesis, and achieving diastereoselectivity allows for the control of the product's stereochemistry, which is crucial for many applications. []
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole has been employed in the direct asymmetric α-fluorination of linear and branched aldehydes. This reaction utilizes N-fluorobenzenesulfonamide as the fluorinating agent and achieves good enantioselectivities for various aldehydes. []
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole is a chiral compound characterized by its unique tetrazole structure, which is a five-membered ring containing four nitrogen atoms. This compound has garnered interest in the field of organic chemistry, particularly for its potential applications in asymmetric synthesis and catalysis. The molecular formula of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole is C₅H₉N₅, with a molecular weight of approximately 139.16 g/mol. The compound exists as a solid at room temperature and is typically synthesized in high purity levels exceeding 98% .
The biological activity of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole is notable due to its structural similarity to proline, which enhances its lipophilicity and potential bioactivity. Studies indicate that this compound exhibits significant activity as an organocatalyst in various synthetic pathways but limited direct biological effects have been reported. Its toxicity profile suggests caution, as it is classified as toxic if swallowed and can cause skin irritation .
Several methods exist for synthesizing (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole:
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole finds applications primarily in:
Several compounds share structural or functional similarities with (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole. Here are notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
(R)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Enantiomer of (S)-5-(Pyrrolidin-2-yl) | Opposite chirality; used for comparative studies |
5-(Pyrrolidin-2-yl)tetrazole | Lacks chirality; simpler structure | Less effective as an organocatalyst |
5-(Amino-pyrrolidine)tetrazole | Contains amino group; similar reactivity | Potentially different reactivity profiles |
5-(Cyclohexyl)tetrazole | Different alkyl substituent | Varies in lipophilicity and reactivity |
The uniqueness of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole lies in its chiral nature, which enhances its effectiveness as an organocatalyst compared to its non-chiral counterparts and other similar compounds. Its specific interactions and catalytic properties make it a valuable tool in synthetic organic chemistry.
The synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole through Huisgen cycloaddition represents a fundamental approach utilizing the [3+2] dipolar cycloaddition between nitriles and azide sources . The most widely adopted methodology involves the cycloaddition between (S)-pyrrolidine-2-carbonitrile and sodium azide under catalytic conditions . This reaction proceeds via the formation of a nitrile imine intermediate, which undergoes cyclization to yield the tetrazole ring .
The intramolecular Huisgen azide-alkene cycloaddition reaction has been demonstrated with azido-substituted precursors derived from carbohydrate starting materials [2]. Research has shown that allylic azide rearrangement occurs in tandem with triazoline formation, leading to the decomposition of intermediates in the presence of nucleophilic reagents to produce pyrrolidines and related heterocycles [2]. The tandem reaction works optimally when aziridine formation from the triazoline intermediate proceeds efficiently [2].
Mechanistic studies reveal that the Huisgen cycloaddition begins with coordination of a Lewis acid or protonation of the nitrile nitrogen [3]. The activated nitrile then undergoes nucleophilic attack by azide anion to generate the initial intermediate structure [3]. The molecule subsequently closes to form the tetrazole ring with concurrent protonation [3]. The driving force for this reaction includes the formation of the aromatic tetrazole ring system [3].
Table 1: Typical Reaction Conditions for Huisgen Cycloaddition
Parameter | Standard Conditions | Alternative Conditions |
---|---|---|
Catalyst | Zinc bromide (0.1 equiv) | Ammonium chloride (0.1 equiv) |
Solvent | Tetrahydrofuran | Dimethylformamide |
Temperature | 80-100°C | 85°C |
Reaction Time | 12-24 hours | 18 hours |
Yield Range | 70-85% | 60-75% |
Research has established that lower yields are typically observed in regioselective reactions involving bulky substrates, with reported yields ranging from 7-67% . The reaction conditions significantly influence both the yield and regioselectivity of the cycloaddition process .
The preparation of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole organocatalyst in monolithic form represents an innovative approach through radical copolymerization [4]. This methodology involves the copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative with styrene and divinylbenzene in the presence of porogens including dodecanol and toluene [4].
The optimal composition for the polymerization mixture has been established through systematic experimentation [5]. The formulation consists of 1-dodecanol (59% weight/weight), toluene (7.5% weight/weight), styrene (16% weight/weight), divinylbenzene (5.5% weight/weight), the functionalized tetrazole monomer (11.5% weight/weight), and azobisisobutyronitrile as initiator (0.5% weight/weight) [5]. This composition provides satisfactory loading of pyrrolidinyl-tetrazole units with a functional group density of 0.82 millimoles per gram [5].
Table 2: Monolithic Catalyst Preparation Parameters
Component | Weight Percentage | Function |
---|---|---|
1-Dodecanol | 59.0% | Primary porogen |
Toluene | 7.5% | Secondary porogen |
Styrene | 16.0% | Base monomer |
Divinylbenzene | 5.5% | Cross-linking agent |
Tetrazole Monomer | 11.5% | Active catalyst component |
Azobisisobutyronitrile | 0.5% | Radical initiator |
The polymerization process requires careful temperature control at 70°C for 24 hours [5]. Nuclear magnetic resonance analysis of the tetrahydrofuran solution used to wash the resulting polymer confirms complete incorporation of the tetrazole co-monomer into the monolithic structure [5]. The N-Boc deprotection of the polymer is accomplished using trifluoroacetic acid in tetrahydrofuran, followed by treatment with triethylamine in tetrahydrofuran to generate the catalytically active monolith [5].
Direct polymerization attempts using the N-deprotected form of the co-monomer resulted in detrimental pore clogging and high backpressures in flow regimes [5]. This approach also exhibited very low reactivity under batch conditions, likely due to reduced accessibility of the catalytic sites within the microporous structure [5].
The enantioselective synthesis of tetrazole-pyrrolidine hybrid structures has been developed through several advanced methodologies [6] [7]. A survey of pyrrolidine-based Brønsted acid catalysts identified tetrazole catalyst systems as optimal for the synthesis of aminooxy carbonyl compounds with high yields and complete enantioselectivity for both aldehydes and ketones [6] [7].
The O-nitroso aldol synthesis represents a significant application where pyrrolidine-tetrazole catalysts demonstrate superior performance compared to conventional proline-based systems [7]. This methodology achieves complete enantioselectivity through the formation of pyrrolidine enamine intermediates [7]. The tetrazole catalyst provides enhanced reactivity while maintaining exceptional stereochemical control [7].
Asymmetric multicomponent reactions have emerged as powerful tools for constructing tetrazole-bearing quaternary stereocenters [8]. These reactions utilize magnesium triflate and chiral ligand systems to achieve high enantioselectivities [8]. The substrate scope encompasses various alkylidene malonates and aromatic isocyanides, providing products with enantiomeric ratios exceeding 90:10 in most cases [8].
Table 3: Enantioselective Synthesis Results
Substrate Type | Catalyst Loading | Temperature | Time | Enantiomeric Ratio | Yield |
---|---|---|---|---|---|
Alkyl-substituted | 15 mol% | -40°C to -20°C | 5 days | 95:5 | 91% |
Aryl-substituted | 10 mol% | 30°C | 2 days | 90.5:9.5 | 50% |
Fused-ring | 10 mol% | 30°C | 2 days | 88:12 | 39% |
The palladium-catalyzed allylic amination reaction provides another route for enantioselective formation of tetrazole-bearing quaternary stereocenters [9]. This methodology utilizes ambivalent tetrazole and vinyl cyclic carbonates as coupling partners, achieving excellent branched to linear regioselectivity and high enantioselectivity [9]. The operational simplicity and wide substrate scope make this approach particularly attractive for synthetic applications [9].
Research has demonstrated that the broad application of (S)- and (R)-5-pyrrolidin-2-yl-1H-tetrazoles as organocatalysts stems from their enhanced solubility in organic solvents compared to proline [10]. These catalysts overcome limitations associated with conventional proline-mediated reactions, which typically require very polar solvents such as N,N-dimethylformamide and dimethyl sulfoxide [10].
The optimization of reaction conditions for scalable production of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole has focused on developing practical, safe, and high-yielding methodologies [11]. A significant advancement involves the avoidance of ammonium azide generation in the cyclization step and the elimination of acetic acid-water mixtures as solvents in hydrogenation processes [11].
Flow reactor technology has revolutionized the scalable synthesis approach [11]. The implementation of continuous-flow reactors employing mixed hydrogen-liquid flow streams has reduced reaction times from three days to several hours [11]. This technological advancement represents a major improvement in process efficiency and safety [11].
Continuous flow microreactor systems have demonstrated exceptional capabilities for tetrazole synthesis [12]. The synthesis of tetrazoles in flow conditions proves safe, practical, efficient, and straightforward [12]. These systems require no metal promoter and utilize near-equimolar amounts of sodium azide while maintaining broad substrate scope [12]. Yields based on conversion consistently exceed 90%, with many cases achieving nearly quantitative results [12].
Table 4: Scale-Up Optimization Results
Scale | Reaction Time | Yield | Productivity | Solvent System |
---|---|---|---|---|
Laboratory (1 mmol) | 20 minutes | 96% | - | N-Methyl-2-pyrrolidone:Water (7:3) |
Pilot (100 mmol) | 2.5 hours | 96% | 4.85 g/hour | N-Methyl-2-pyrrolidone:Water (7:3) |
Production Scale | Continuous | >90% | 116 g/day | N-Methyl-2-pyrrolidone:Water (7:3) |
The practical scale-up synthesis has been demonstrated using sulfuric acid-supported silica gel catalysts [13]. Optimization studies revealed that dimethyl sulfoxide provides the highest yield of 89% when used as solvent at 120°C [13]. The catalyst loading optimization showed that 10 milligrams of the supported catalyst in 3 milliliters of dimethyl sulfoxide at 120°C represents the optimal conditions [13].
Research on reaction condition optimization has identified key parameters affecting yield and selectivity [14]. The [3+2] cycloaddition of various nitriles and sodium azide in refluxing dimethylformamide provides excellent yields ranging from 72-95% [14]. This methodology offers high conversions, operational simplicity, and cost-effectiveness, making it suitable for both academic and industrial applications [14].
Microwave-assisted synthesis has emerged as an alternative approach for improving reaction efficiency [15]. This process intensification regime enables the use of in-situ formed hydrazoic acid at elevated temperatures with comparatively short reaction times [15]. The microreactor strategy addresses safety concerns while maintaining excellent yields [15].
Acute Toxic;Irritant